Cyclohexyl-for-Phenyl Replacement Shifts Muscarinic M3 Subtype Selectivity >10-Fold
In a direct head-to-head comparison of cylexphene analogues versus the parent aprophen scaffold, replacement of one phenyl group with a cyclohexyl group increased selectivity for the pancreatic acinar muscarinic receptor subtype (M3 pancreas) over the ileal smooth muscle subtype (M3 ileum) by more than 10-fold across all analogues tested [1]. The (N,N-dimethylamino)propyl cylexphene analogue exhibited the greatest selectivity, exceeding 30-fold for the pancreas subtype over the ileum subtype [1]. These data were generated using two pharmacological assays: inhibition of acetylcholine-induced contraction of guinea pig ileum and blocking of carbachol-stimulated α-amylase release from rat pancreatic acinar cells [1].
| Evidence Dimension | M3 muscarinic receptor subtype selectivity (pancreatic acinar vs. ileal smooth muscle) |
|---|---|
| Target Compound Data | Cylexphene analogues: >10-fold selectivity for pancreas over ileum; (N,N-dimethylamino)propyl cylexphene: >30-fold selectivity |
| Comparator Or Baseline | Aprophen (2,2-diphenylpropionate ester): non-selective between pancreas and ileum subtypes |
| Quantified Difference | >10-fold increase in subtype selectivity; up to >30-fold for the most selective analogue |
| Conditions | Guinea pig ileum contraction assay (acetylcholine-induced) and rat pancreatic acinar cell α-amylase release assay (carbachol-stimulated) |
Why This Matters
A >10-fold shift in M3 subtype selectivity can reduce off-target smooth muscle side effects (e.g., gastrointestinal and bladder), making cyclohexyl-containing analogues preferable over aprophen for programs targeting glandular M3 receptors.
- [1] Leader H, Gordon RK, Baumgold J, Boyd VL, Newman AH, Smejkal RM, Chiang PK. Muscarinic receptor subtype specificity of (N,N-dialkylamino)alkyl 2-cyclohexyl-2-phenylpropionates: cylexphenes (cyclohexyl-substituted aprophen analogues). Journal of Medicinal Chemistry. 1992;35(7):1290-1295. View Source
